Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate
CAS No.: 27494-47-9
Cat. No.: VC21539461
Molecular Formula: C21H40N2O4
Molecular Weight: 203,24*181,32 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 27494-47-9 |
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Molecular Formula | C21H40N2O4 |
Molecular Weight | 203,24*181,32 g/mole |
IUPAC Name | N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Standard InChI | InChI=1S/C12H23N.C9H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6(7(11)12)10-8(13)14-9(2,3)4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)/t;6-/m.1/s1 |
Standard InChI Key | HOSMYZXDFVUSCV-FCXZQVPUSA-N |
Isomeric SMILES | CC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
SMILES | CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES | CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Chemical Identity and Structural Characteristics
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate is a salt formed between (R)-2-((tert-butoxycarbonyl)amino)butanoic acid and dicyclohexylamine. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is a common protection strategy in peptide synthesis and organic chemistry. Its structure preserves the R-configuration at the alpha carbon, making it valuable for stereoselective synthesis applications .
Chemical Identifiers
The compound is identified through various systematic nomenclature systems and registry numbers that facilitate its tracking and identification in chemical databases and regulatory frameworks:
Identifier | Value |
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CAS Number | 27494-47-9 |
Molecular Formula | C21H40N2O4 |
Molecular Weight | 384.6 g/mol |
IUPAC Name | N-tert-butoxycarbonyl-(2R)-2-aminobutyric acid dicyclohexylamine |
Synonyms | BOC-D-ABU-OH DCHA, Boc-D-Abu-OH.DCHA |
This amino acid derivative consists of a protected D-aminobutyric acid (Abu), which maintains the R-configuration at the stereogenic center, critical for its biological and synthetic applications . The compound represents a salt where dicyclohexylamine serves as the counter-ion to stabilize the carboxylic acid functionality of the protected amino acid.
Structural Components
The molecule can be conceptualized as having three primary structural components:
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The (R)-2-aminobutyric acid core structure (D-Abu)
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The tert-butoxycarbonyl (Boc) protecting group attached to the amino function
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The dicyclohexylamine counter-ion that forms an ionic bond with the carboxylate group
Physical and Chemical Properties
Understanding the physical and chemical properties of Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate is essential for its proper handling, storage, and application in research and industrial settings.
Physical State and Appearance
The compound typically exists as a crystalline solid at room temperature. Its physical characteristics contribute to its stability and ease of handling in laboratory settings, making it appropriate for use in precision chemical synthesis .
Solubility Profile
As a salt form of a protected amino acid, this compound exhibits distinctive solubility characteristics:
Solvent Type | Solubility |
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Organic Solvents (DCM, Chloroform) | High |
Alcohols (Methanol, Ethanol) | Moderate |
Water | Limited |
Non-polar Solvents (Hexane) | Poor |
The compound's solubility profile reflects its amphiphilic nature, with both hydrophobic (Boc group, dicyclohexylamine) and hydrophilic (carboxylate) components. This property is particularly valuable in organic synthesis, where controlled solubility can facilitate reaction selectivity and product isolation .
Carcinogenicity Assessment
Notably, no component of this product present at levels greater than or equal to 0.1% has been identified as a probable, possible, or confirmed human carcinogen by either the International Agency for Research on Cancer (IARC) or the American Conference of Governmental Industrial Hygienists (ACGIH). This assessment provides important reassurance regarding long-term safety concerns for researchers working with this compound .
Applications in Research and Chemical Synthesis
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate serves multiple functions in contemporary chemical research and synthesis, particularly in the fields of peptide chemistry, medicinal chemistry, and asymmetric synthesis.
Peptide Synthesis Applications
The compound functions as a valuable building block in peptide synthesis for several reasons:
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Chirality Preservation: The R-configuration at the stereogenic center remains intact, ensuring stereochemical purity in the final peptide products.
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Protected Functionality: The Boc-protected amino group prevents unwanted side reactions during coupling procedures.
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Activated Form: The dicyclohexylamine salt can be readily converted to active esters or other activated forms for efficient peptide coupling reactions .
These properties make the compound particularly valuable in the synthesis of biologically active peptides for pharmaceutical research and development.
Organic Synthesis Applications
Beyond peptide chemistry, the compound serves as:
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Chiral Building Block: Provides a source of D-aminobutyric acid with defined stereochemistry for constructing more complex molecules.
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Intermediate in Natural Product Synthesis: Used in the total synthesis of complex natural products containing D-amino acid residues.
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Reference Standard: Employed as an analytical standard for characterizing and confirming the identity of related compounds .
Research Applications
The compound is identified primarily for laboratory chemicals and manufacturing of chemical compounds. Its defined stereochemistry and protected functionality make it particularly valuable in studies requiring stereoselective synthesis and analytical precision .
Synthesis and Manufacturing
The production of Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate typically involves several chemical transformations, beginning with appropriate starting materials and proceeding through controlled reaction conditions.
Synthetic Pathways
The synthesis generally follows one of several established routes:
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From D-2-aminobutyric acid:
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Protection of the amino group with di-tert-butyl dicarbonate (Boc2O)
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Salt formation with dicyclohexylamine in an appropriate solvent
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From D-2-aminobutyric acid derivatives:
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Conversion of existing protected D-2-aminobutyric acid derivatives
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Exchange of counter-ions to form the dicyclohexylamine salt
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Each synthetic approach requires careful control of reaction conditions to maintain the stereochemical integrity of the final product .
Quality Control Considerations
Manufacturing of this compound for research or industrial applications typically involves rigorous quality control measures:
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Stereochemical Purity: Optical rotation measurements or chiral HPLC analysis to confirm the R-configuration.
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Chemical Purity: Typically assessed through HPLC, NMR spectroscopy, and elemental analysis.
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Residual Solvents: Monitored to ensure compliance with relevant regulatory standards for laboratory and pharmaceutical applications .
Structural Comparison with Related Compounds
Several structurally related compounds appear in chemical databases and research literature, differing in their protecting groups, stereochemistry, or additional functional groups. Understanding these relationships helps contextualize the specific properties and applications of Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate.
Comparison with Threonine Derivatives
The compound Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate (CAS: 13564-70-0) represents a related structure containing an additional hydroxyl group at the beta position. This hydroxyl group significantly alters the compound's:
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Hydrogen bonding capability
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Solubility profile
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Reactivity patterns
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Stereochemical complexity (additional stereocenter)
These differences make each compound suitable for specific synthetic applications, with the threonine derivative being particularly valuable in syntheses requiring the hydroxy functionality .
Comparison with Alternative Protecting Group Derivatives
Related compounds featuring different protecting groups on the amino function include:
Compound | Protecting Group | Key Differences |
---|---|---|
Dicyclohexylamine (R)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate | Benzyloxycarbonyl (Cbz) | Different deprotection conditions (hydrogenolysis vs. acid) |
Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate | Allyloxycarbonyl (Alloc) | Selective removal with Pd catalysts under mild conditions |
These variations provide synthetic chemists with options for orthogonal protection strategies, where different protecting groups can be selectively removed under conditions that leave other protecting groups intact .
Regulatory Status and Compliance
Understanding the regulatory status of Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate is essential for researchers and organizations working with this compound, particularly in contexts where regulatory compliance is mandatory.
Chemical Inventory Status
The compound has been registered with several chemical inventories worldwide:
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CAS Registry: Listed under CAS number 27494-47-9
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European Community (EC) Number: 855-779-7
These registrations facilitate tracking and regulatory compliance for entities handling the compound.
Laboratory and Research Compliance
For laboratory and research applications, the compound is subject to standard chemical safety regulations, including:
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Safety Data Sheet (SDS) requirements
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Proper labeling with GHS pictograms and hazard statements
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Appropriate storage and disposal protocols
Researchers should consult the most recent Safety Data Sheet for complete compliance information, as regulatory requirements may evolve over time .
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